![molecular formula C6H7IN2O B13887535 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is a heterocyclic compound that contains both pyrano and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole typically involves the annulation of the pyran ring and the pyrazole fragment. One common method involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and iodination . The reaction conditions often include heating in ethanol and the use of acid or base catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is unique due to the presence of the iodine atom, which can be used for further functionalization. Additionally, the combination of pyrano and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
3-iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole |
InChI |
InChI=1S/C6H7IN2O/c7-6-4-1-2-10-3-5(4)8-9-6/h1-3H2,(H,8,9) |
InChI Key |
ZURPSLCKEIKLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


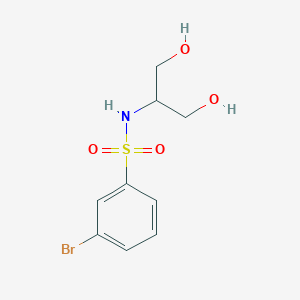
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
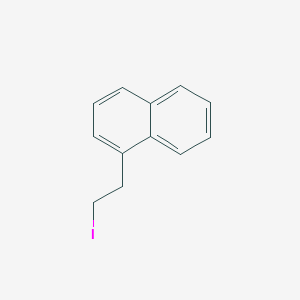
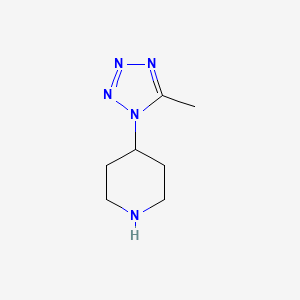
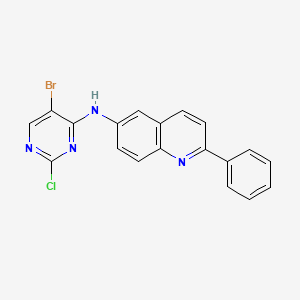

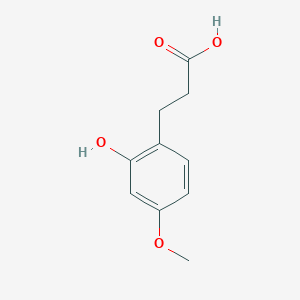
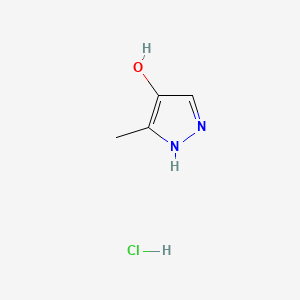
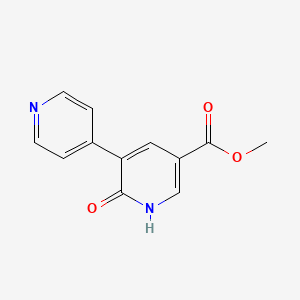



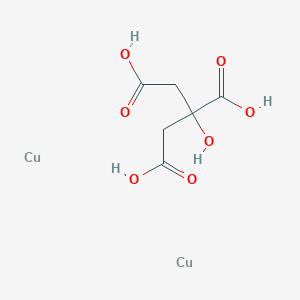
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
